5-Bromo-4-phenylthiazole-2-carbaldehyde CAS number and molecular weight
5-Bromo-4-phenylthiazole-2-carbaldehyde CAS number and molecular weight
Technical Whitepaper: 5-Bromo-4-phenylthiazole-2-carbaldehyde Strategic Scaffold for Medicinal Chemistry & Drug Discovery
Executive Summary
5-Bromo-4-phenylthiazole-2-carbaldehyde (CAS 1782629-47-3) is a high-value heterocyclic building block characterized by a trisubstituted thiazole core. Its structural utility lies in its orthogonal reactivity: the electrophilic aldehyde at the C2 position and the halogen handle (bromine) at the C5 position allow for sequential, regioselective functionalization. This compound serves as a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and fluorescent probes, acting as a bioisostere for electron-deficient aromatic rings.
Chemical Identity & Physical Properties
| Property | Data |
| Chemical Name | 5-Bromo-4-phenylthiazole-2-carbaldehyde |
| CAS Number | 1782629-47-3 |
| Molecular Formula | C₁₀H₆BrNOS |
| Molecular Weight | 268.13 g/mol |
| Exact Mass | 266.9353 |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |
| Melting Point | 98–102 °C (Typical for analogous bromothiazoles) |
| SMILES | O=CC1=NC(C2=CC=CC=C2)=C(Br)S1 |
Synthetic Pathways
The synthesis of 5-Bromo-4-phenylthiazole-2-carbaldehyde typically employs a modular Hantzsch thiazole synthesis followed by regioselective functionalization. Two primary industrial routes are established: the Oxidation Route (via 2-methylthiazole) and the Ester Reduction Route .
Pathway Logic (Graphviz)
Detailed Experimental Protocol (Recommended: Oxidation Route)
Step 1: Synthesis of 2-Methyl-4-phenylthiazole
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Reagents: 2-Bromoacetophenone (1.0 eq), Thioacetamide (1.1 eq), Ethanol.
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Procedure: Dissolve 2-bromoacetophenone in absolute ethanol. Add thioacetamide.[1] Reflux the mixture for 2–4 hours. Monitor by TLC.[2][3] Upon completion, concentrate the solvent and neutralize with saturated NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.[4]
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Mechanism: Nucleophilic attack of sulfur on the alpha-carbon followed by cyclodehydration.
Step 2: Regioselective Bromination (C5 Functionalization)
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Reagents: 2-Methyl-4-phenylthiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).
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Procedure: Dissolve the thiazole in ACN at 0°C. Add NBS portion-wise to prevent over-bromination. Stir at room temperature for 1–2 hours. The C5 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution.
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Validation: ¹H NMR will show the disappearance of the C5 proton signal (typically a singlet around 7.3–7.5 ppm).
Step 3: Riley Oxidation to Aldehyde
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Reagents: 5-Bromo-2-methyl-4-phenylthiazole, Selenium Dioxide (SeO₂), 1,4-Dioxane/Water (20:1).
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Procedure: Reflux the brominated intermediate with SeO₂ (1.5 eq) for 4–8 hours. Filter through Celite to remove red selenium byproducts. Concentrate and purify via silica gel column chromatography (Hexane/EtOAc gradient).
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Yield: Typically 60–75% over three steps.
Reactivity Profile & Functionalization
This scaffold offers "orthogonal reactivity," meaning the two functional groups (aldehyde and bromide) can be reacted independently without interfering with one another.
Reactivity Logic (Graphviz)
Key Reaction Classes:
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Suzuki-Miyaura Coupling (C5): The C5-Br bond is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the thiazole ring. This allows for the introduction of biaryl systems common in kinase inhibitors.
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Reductive Amination (C2): The aldehyde is a versatile handle for introducing solubilizing amine groups (e.g., morpholine, piperazine) essential for improving ADME properties in drug candidates.
Medicinal Chemistry Applications
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Kinase Inhibition: The 2-amino-4-phenylthiazole scaffold is a privileged structure in kinase inhibitors (e.g., Dasatinib analogues). The aldehyde derivative allows for the extension of the scaffold into the solvent-exposed region of the ATP-binding pocket.
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Anti-inflammatory Agents: Phenylthiazole derivatives inhibit COX-2 and 5-LOX enzymes. The aldehyde group allows for the attachment of pharmacophores that improve selectivity.
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Fluorescent Probes: Thiazoles are often used in push-pull fluorophores. The aldehyde can be converted to a dicyanovinyl group (Knoevenagel condensation) to create solvatochromic dyes for biological imaging.
Handling & Safety (SDS Summary)
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid.
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Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.
References
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Benchchem. 5-Bromo-4-phenylthiazole-2-carbaldehyde Product Data. Retrieved from
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ChemicalBook. Synthesis and Properties of Thiazole Derivatives. Retrieved from
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National Institutes of Health (NIH) - PubChem. Thiazole-2-carbaldehyde Derivatives Data. Retrieved from
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MDPI. Regioselective Synthesis of Thiazole Derivatives. Molbank 2021. Retrieved from
- Journal of Chemical Research.
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
